(4E)-2-(2-fluorophenyl)-4-[[2-[3-(3-methylphenoxy)propoxy]-5-nitrophenyl]methylidene]-1,3-oxazol-5-one
Overview
Description
(4E)-2-(2-fluorophenyl)-4-[[2-[3-(3-methylphenoxy)propoxy]-5-nitrophenyl]methylidene]-1,3-oxazol-5-one is a synthetic organic compound that belongs to the class of oxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-2-(2-fluorophenyl)-4-[[2-[3-(3-methylphenoxy)propoxy]-5-nitrophenyl]methylidene]-1,3-oxazol-5-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the fluorophenyl group: This step might involve nucleophilic substitution reactions.
Attachment of the nitrophenyl group: This could be done through electrophilic aromatic substitution.
Final modifications: Including the addition of the methylphenoxy and propoxy groups through etherification reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of suitable solvents to dissolve reactants and control reaction environments.
Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reactions.
Chemical Reactions Analysis
Types of Reactions
(4E)-2-(2-fluorophenyl)-4-[[2-[3-(3-methylphenoxy)propoxy]-5-nitrophenyl]methylidene]-1,3-oxazol-5-one can undergo various chemical reactions, including:
Oxidation: Conversion to oxides or other higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield oxazole N-oxides.
Reduction: May yield amine derivatives.
Substitution: May yield various substituted oxazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: Oxazole derivatives are often used as ligands in catalytic reactions.
Materials Science: Used in the development of organic semiconductors and other advanced materials.
Biology
Antimicrobial Agents: Many oxazole derivatives exhibit antimicrobial properties.
Enzyme Inhibitors: Some compounds act as inhibitors of specific enzymes.
Medicine
Drug Development:
Industry
Dyes and Pigments: Used in the synthesis of dyes and pigments for various applications.
Mechanism of Action
The mechanism of action of (4E)-2-(2-fluorophenyl)-4-[[2-[3-(3-methylphenoxy)propoxy]-5-nitrophenyl]methylidene]-1,3-oxazol-5-one depends on its specific application. For example:
Biological Activity: May involve binding to specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.
Catalytic Activity: May involve coordination with metal centers in catalytic cycles.
Comparison with Similar Compounds
Similar Compounds
- (4E)-2-(2-chlorophenyl)-4-[[2-[3-(3-methylphenoxy)propoxy]-5-nitrophenyl]methylidene]-1,3-oxazol-5-one
- (4E)-2-(2-bromophenyl)-4-[[2-[3-(3-methylphenoxy)propoxy]-5-nitrophenyl]methylidene]-1,3-oxazol-5-one
Uniqueness
- Fluorine Substitution : The presence of a fluorine atom can significantly alter the compound’s reactivity and biological activity compared to its chloro- or bromo- counterparts.
- Electronic Effects : Fluorine’s electronegativity can influence the electronic distribution within the molecule, potentially enhancing its activity in certain applications.
Properties
IUPAC Name |
(4E)-2-(2-fluorophenyl)-4-[[2-[3-(3-methylphenoxy)propoxy]-5-nitrophenyl]methylidene]-1,3-oxazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN2O6/c1-17-6-4-7-20(14-17)33-12-5-13-34-24-11-10-19(29(31)32)15-18(24)16-23-26(30)35-25(28-23)21-8-2-3-9-22(21)27/h2-4,6-11,14-16H,5,12-13H2,1H3/b23-16+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUCZINFHJUELR-XQNSMLJCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCOC2=C(C=C(C=C2)[N+](=O)[O-])C=C3C(=O)OC(=N3)C4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)OCCCOC2=C(C=C(C=C2)[N+](=O)[O-])/C=C/3\C(=O)OC(=N3)C4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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